molecular formula C29H25ClN2O5 B10891717 4-[(4-chlorophenyl)carbonyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

4-[(4-chlorophenyl)carbonyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B10891717
M. Wt: 517.0 g/mol
InChI Key: JZNKJDXOHGNUSD-RFBIWTDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(4-chlorobenzoyl)-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a pyrrolone core, substituted with chlorobenzoyl, dimethoxyphenyl, and indole groups, which contribute to its diverse chemical properties and potential biological activities.

Properties

Molecular Formula

C29H25ClN2O5

Molecular Weight

517.0 g/mol

IUPAC Name

(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(2,4-dimethoxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,3-dione

InChI

InChI=1S/C29H25ClN2O5/c1-36-20-11-12-22(24(15-20)37-2)26-25(27(33)17-7-9-19(30)10-8-17)28(34)29(35)32(26)14-13-18-16-31-23-6-4-3-5-21(18)23/h3-12,15-16,26,31,33H,13-14H2,1-2H3/b27-25-

InChI Key

JZNKJDXOHGNUSD-RFBIWTDZSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54)OC

Canonical SMILES

COC1=CC(=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzoyl)-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolone ring.

    Introduction of the Chlorobenzoyl Group: This can be achieved through Friedel-Crafts acylation using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Dimethoxyphenyl Group: This step may involve a Suzuki coupling reaction between a boronic acid derivative of 2,4-dimethoxyphenyl and a halogenated intermediate.

    Incorporation of the Indole Moiety: The indole group can be introduced via a nucleophilic substitution reaction or through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting cancer or neurological disorders due to its complex structure and potential bioactivity.

    Materials Science: Its unique structural features could be exploited in the design of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The exact mechanism of action of 4-(4-chlorobenzoyl)-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. The indole moiety, for example, is known to interact with serotonin receptors, which could imply potential neurological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorobenzoyl)-5-phenyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
  • 4-(4-methoxybenzoyl)-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The presence of both the 4-chlorobenzoyl and 2,4-dimethoxyphenyl groups in 4-(4-chlorobenzoyl)-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one makes it unique compared to other similar compounds. These substituents can significantly influence the compound’s chemical reactivity and biological activity, potentially offering distinct advantages in specific applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.